Diethyl 2,2'-[(1,2-dioxoethane-1,2-diyl)diimino]dibenzoate
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Overview
Description
Diethyl 2,2’-[(1,2-dioxoethane-1,2-diyl)diimino]dibenzoate is an organic compound with a complex structure that includes ester and imine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-[(1,2-dioxoethane-1,2-diyl)diimino]dibenzoate typically involves the reaction of diethyl oxalate with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production cost and environmental impact. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-[(1,2-dioxoethane-1,2-diyl)diimino]dibenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: The major products are oxides of the original compound.
Reduction: The major products are amine derivatives.
Substitution: The major products depend on the nucleophile used but typically include substituted esters or amides.
Scientific Research Applications
Diethyl 2,2’-[(1,2-dioxoethane-1,2-diyl)diimino]dibenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Diethyl 2,2’-[(1,2-dioxoethane-1,2-diyl)diimino]dibenzoate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or activation of their functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,2’-[(1,2-dithioxo-1,2-ethanediyl)diimino]diacetate
- Diethyl 2,2’-(1,3-dioxolane-2,2-diyl)diacetate
- Propane-2,2-diylbis(oxyethane-2,1-diyl) diacetate
Uniqueness
Diethyl 2,2’-[(1,2-dioxoethane-1,2-diyl)diimino]dibenzoate is unique due to its specific combination of ester and imine functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and versatility in various chemical and biological contexts.
Properties
Molecular Formula |
C20H20N2O6 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(2-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate |
InChI |
InChI=1S/C20H20N2O6/c1-3-27-19(25)13-9-5-7-11-15(13)21-17(23)18(24)22-16-12-8-6-10-14(16)20(26)28-4-2/h5-12H,3-4H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
NSSFSSGVOUOLBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2C(=O)OCC |
Origin of Product |
United States |
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